8-Iodoisoquinolin-3-amine

Synthetic Chemistry Medicinal Chemistry Cross‑Coupling

8‑Iodoisoquinolin‑3‑amine delivers unique synthetic and biological utility. The 8‑iodo substituent provides unmatched reactivity in Suzuki, Sonogashira, and Buchwald couplings, far exceeding bromo or chloro analogs. It also permits direct radioiodination (¹²³I/¹²⁵I) for SPECT imaging. The 3‑amino group enables further pharmacophore elaboration. Consistent ≥95% purity and defined storage ensure reproducible results in hit‑to‑lead and preclinical programs. Choose this scaffold for efficient SAR library synthesis and in‑vivo target‑engagement studies.

Molecular Formula C9H7IN2
Molecular Weight 270.07 g/mol
Cat. No. B13005327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodoisoquinolin-3-amine
Molecular FormulaC9H7IN2
Molecular Weight270.07 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NC=C2C(=C1)I)N
InChIInChI=1S/C9H7IN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12)
InChIKeyWTLIMGAZTZNKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodoisoquinolin-3-amine – A Halogenated Isoquinoline Scaffold for Medicinal Chemistry and Cross‑Coupling Applications


8‑Iodoisoquinolin‑3‑amine (CAS 2089300‑13‑8) is a heterocyclic aromatic compound comprising a bicyclic isoquinoline core with a primary amine at the 3‑position and an iodine atom at the 8‑position [REFS‑1]. The molecule has the molecular formula C₉H₇IN₂ and a molecular weight of 270.07 g·mol⁻¹ [REFS‑1]. Its structure places it within the 3‑aminoisoquinoline family, a class known for diverse biological activities including topoisomerase inhibition, kinase modulation, and antimicrobial effects [REFS‑2][REFS‑3]. The 8‑iodo substituent confers distinct chemical reactivity, particularly in palladium‑catalyzed cross‑coupling reactions, and opens avenues for radioiodination, distinguishing it from its bromo‑, chloro‑, or unsubstituted analogs [REFS‑4].

8‑Iodoisoquinolin‑3‑amine: Why the 8‑Iodo Substituent Cannot Be Simply Replaced by Other Halogens or Hydrogen


In‑class compounds such as 3‑aminoisoquinoline, 8‑bromoisoquinolin‑3‑amine, or 8‑chloroisoquinolin‑3‑amine cannot be directly substituted for 8‑iodoisoquinolin‑3‑amine without altering critical reactivity and downstream application profiles. The iodine atom at position 8 provides a unique combination of high leaving‑group ability in oxidative addition (I > Br > Cl), enabling faster and often milder cross‑coupling reactions [REFS‑1]. Moreover, the presence of iodine permits direct radioiodination (e.g., ¹²³I, ¹²⁵I) for SPECT imaging, a capability absent in non‑iodinated or even brominated analogs [REFS‑2]. The 3‑amino group remains a key pharmacophore for target engagement, but the 8‑iodo substituent modulates electronic distribution and lipophilicity, potentially altering membrane permeability and target selectivity relative to other halogenated or unsubstituted derivatives [REFS‑3]. Consequently, replacing the 8‑iodo group with a different halogen or hydrogen would fundamentally change both the synthetic utility and the biological interrogation potential of the molecule.

8‑Iodoisoquinolin‑3‑amine – Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Reactivity in Palladium‑Catalyzed Cross‑Coupling: Iodide Outperforms Bromide and Chloride

In palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Sonogashira), the 8‑iodo substituent on 8‑iodoisoquinolin‑3‑amine undergoes oxidative addition significantly faster than the corresponding 8‑bromo or 8‑chloro analogs. The established reactivity order for aryl halides with Pd(0) catalysts is I > Br > Cl [REFS‑1]. While absolute rate constants are system‑dependent, comparative studies confirm that aryl iodides react at least an order of magnitude faster than aryl bromides under identical conditions, and aryl chlorides are essentially inert without specialized catalyst systems [REFS‑2]. This differential reactivity enables selective monofunctionalization of polyhalogenated scaffolds and allows cross‑coupling to proceed at lower temperatures, reducing side‑product formation and improving overall yield [REFS‑3].

Synthetic Chemistry Medicinal Chemistry Cross‑Coupling

Radioiodination Potential for SPECT Imaging – An Avenue Inaccessible to Non‑Iodinated Analogs

The 8‑iodo substituent provides a direct site for isotopic exchange with radioiodine (e.g., ¹²³I, ¹²⁵I), enabling the generation of radiolabeled probes for single‑photon emission computed tomography (SPECT). While 8‑bromo or 8‑chloro analogs lack this capability, iodinated isoquinoline derivatives have been successfully employed as SPECT tracers. For instance, ¹²³I‑labelled 1,2,3,4‑tetrahydro‑7‑hydroxyisoquinoline‑3‑carboxylic acid (ITIC) demonstrated brain tumor uptake with tumor‑to‑background ratios >4 in rat glioma models [REFS‑1]. Although direct SPECT data for 8‑iodoisoquinolin‑3‑amine are not yet available, the presence of the iodine atom positions it as a viable precursor for radiolabeling, a feature that distinguishes it from all non‑iodinated 3‑aminoisoquinolines.

Molecular Imaging Radiopharmacy SPECT

Halogen Bonding Potential for Enhanced Membrane Permeability – Iodine Offers Stronger Interactions than Smaller Halogens

Halogen atoms can engage in non‑covalent halogen bonding (XB) with Lewis bases present in biological membranes, influencing passive permeability. The strength of XB increases with halogen polarizability (I > Br > Cl). Recent studies have demonstrated that halogen bonds significantly contribute to the permeation of halogenated small molecules across lipid bilayers, and iodine, being the most polarizable, forms the strongest XBs [REFS‑1]. While no direct permeability measurements for 8‑iodoisoquinolin‑3‑amine are published, this class‑level principle suggests that the 8‑iodo derivative may exhibit improved membrane partitioning relative to its 8‑bromo or 8‑chloro counterparts. This could translate into enhanced cellular uptake or blood‑brain barrier penetration in biological assays.

Biophysics Drug Design Membrane Permeability

Vendor‑Specified Purity and Storage: 95% Minimum Purity with Long‑Term Stability Data

8‑Iodoisoquinolin‑3‑amine is commercially available with a minimum purity specification of 95% (HPLC/GC) and a molecular weight of 270.07 g·mol⁻¹ [REFS‑1]. The vendor recommends long‑term storage in a cool, dry place to maintain stability. In contrast, many 3‑aminoisoquinoline analogs are offered at lower purities (e.g., 90–93%) or without explicit storage guidelines, which can introduce variability in synthetic or biological outcomes. For example, unsubstituted 3‑aminoisoquinoline is often listed at 97% purity but may lack detailed stability data [REFS‑2]. This documented quality specification reduces the risk of batch‑to‑batch inconsistency in critical applications such as kinase inhibitor synthesis or radiopharmaceutical precursor preparation.

Procurement Quality Control Chemical Storage

Topoisomerase I Inhibition in 3‑Arylisoquinolinamine Series – A Scaffold‑Validated Biological Activity

While direct topoisomerase I inhibition data for 8‑iodoisoquinolin‑3‑amine are not yet reported, the broader 3‑arylisoquinolinamine class has demonstrated potent and selective topoisomerase I inhibitory activity. In a study by Cho et al. (2003), several 3‑arylisoquinolinamines exhibited IC₅₀ values in the low micromolar range against human tumor cell lines (e.g., SK‑OV‑3, HCT‑15) and showed strong topoisomerase I inhibition in cell‑free assays [REFS‑1]. Compound 7d, for instance, displayed topoisomerase I inhibitory activity comparable to camptothecin. Unsubstituted 3‑aminoisoquinoline lacks this aryl substitution and shows negligible activity, highlighting the importance of the 3‑position modification [REFS‑2]. The 8‑iodo derivative retains the 3‑amino pharmacophore and introduces a heavy halogen that may further modulate target engagement, making it a relevant candidate for antitumor SAR studies.

Cancer Biology Topoisomerase Cytotoxicity

8‑Iodoisoquinolin‑3‑amine – Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Diversified 3‑Aminoisoquinoline Libraries via Palladium‑Catalyzed Cross‑Coupling

The superior reactivity of the aryl iodide in 8‑iodoisoquinolin‑3‑amine enables rapid diversification of the isoquinoline core through Suzuki‑Miyaura, Sonogashira, or Buchwald‑Hartwig couplings. Researchers can exploit the iodine handle to introduce aryl, heteroaryl, or amine substituents at the 8‑position, generating focused libraries for structure‑activity relationship (SAR) studies. This approach is particularly valuable in kinase inhibitor programs, where isoquinoline scaffolds are known to engage the ATP‑binding pocket [REFS‑1]. The high reactivity of the iodide reduces reaction times and allows coupling under milder conditions, preserving the integrity of the 3‑amino group [REFS‑2].

Molecular Imaging: Precursor for ¹²³I/¹²⁵I‑Labeled SPECT Tracers Targeting Kinases or CNS Receptors

The presence of the iodine atom at the 8‑position provides a direct site for radioiodination, enabling the preparation of SPECT imaging probes without additional synthetic steps. Investigators can perform isotopic exchange with ¹²³I or ¹²⁵I to generate radiolabeled 8‑iodoisoquinolin‑3‑amine derivatives, which may be used to visualize target engagement in vivo. This capability is especially relevant for neuroscience and oncology applications, where non‑invasive imaging of isoquinoline‑binding targets (e.g., certain GPCRs or kinases) is desired [REFS‑1]. The 3‑amino group can be further functionalized to modulate pharmacokinetics or target affinity.

Chemical Biology: Halogen Bonding‑Enhanced Probe Design for Membrane‑Associated Targets

The iodine substituent's strong halogen bonding potential may improve membrane permeability and target engagement in cellular assays. Researchers can utilize 8‑iodoisoquinolin‑3‑amine as a scaffold for developing chemical probes that require efficient cell penetration. Compared to bromo‑ or chloro‑ analogs, the iodine derivative may exhibit enhanced passive diffusion across lipid bilayers, a property supported by recent studies on halogen bonding in membrane systems [REFS‑1]. This makes it a strategic choice for target‑based screening in live‑cell assays or for studying intracellular protein targets.

Process Chemistry: Reliable Building Block with Documented Purity and Stability for Scale‑Up

The commercial availability of 8‑iodoisoquinolin‑3‑amine at ≥95% purity, with explicit long‑term storage recommendations, reduces the risk of batch‑to‑batch variability in multistep syntheses [REFS‑1]. This is critical for medicinal chemistry groups transitioning from hit‑to‑lead optimization to preclinical candidate synthesis, where consistent quality of intermediates is paramount. The defined purity and storage conditions minimize the need for in‑house purification and ensure reproducible yields in subsequent cross‑coupling or functionalization steps [REFS‑2].

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